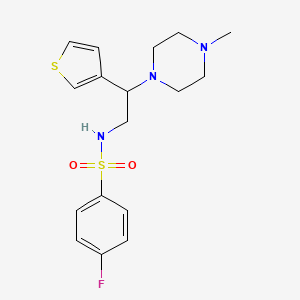

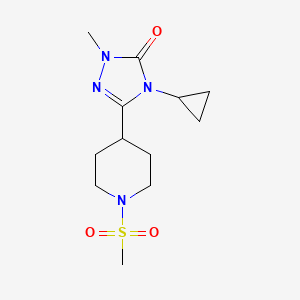

![molecular formula C24H25N5O2 B2498454 N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide CAS No. 1113106-72-1](/img/structure/B2498454.png)

N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide involves multi-step chemical reactions, often starting from simpler benzamide derivatives. A practical method for synthesizing related compounds has been developed, demonstrating the compound's accessibility for research and application purposes (Ikemoto et al., 2005).

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography and DFT calculations are pivotal in understanding the molecular structure of benzamide derivatives. Studies involving similar compounds have provided insights into intermolecular interactions, crystal packing, and the stabilization mechanisms at play, as seen in the analysis of antipyrine-like derivatives (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives, including potential compounds like this compound, is influenced by their functional groups and molecular structure. These compounds participate in various chemical reactions, leading to a wide range of biological activities and potential applications in medicinal chemistry (Saeed et al., 2015).

Scientific Research Applications

Heterocyclic Compounds in Research

Heterocyclic compounds, which include pyridine, pyrazine, and benzamide derivatives, play a crucial role in medicinal chemistry and drug design due to their diverse biological activities. These compounds are central to the development of new therapies for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Biological Activity and Synthesis : Heterocyclic compounds, such as those related to benzodiazines and benzimidazoles, are known for their broad spectrum of biological activities. They are synthesized using various methods, with pyrido[2,3-c]coumarin derivatives and chromeno[4,3-e][1,3]oxazine derivatives being examples of heterocycles obtained from hydroxycoumarin compounds, showing importance in genetics, pharmacology, and microbiology (Jules Yoda, 2020).

Chemical Inhibitors of Cytochrome P450 Isoforms : The study of chemical inhibitors for cytochrome P450 isoforms, such as those derived from pyrazine and benzamide, is vital for understanding drug-drug interactions and enhancing drug safety. Selective inhibitors can help in deciphering the involvement of specific CYP isoforms in drug metabolism, contributing to the development of safer therapeutic agents (S. C. Khojasteh et al., 2011).

Advanced Oxidation Processes : The degradation of persistent organic pollutants using advanced oxidation processes (AOPs) involves reactions that can be related to the structural motifs of complex heterocycles. Studies on the degradation pathways and by-products of these processes are essential for environmental chemistry and pollution control (Mohammad Qutob et al., 2022).

Synthesis of Pyrazole Heterocycles : The synthesis of pyrazole-based heterocycles, which share structural similarities with the compound , highlights their significance in developing pharmaceuticals with various biological activities. Such compounds are extensively used as synthons in organic synthesis and medicinal chemistry for their anticancer, analgesic, anti-inflammatory, and antimicrobial properties (A. M. Dar & Shamsuzzaman, 2015).

properties

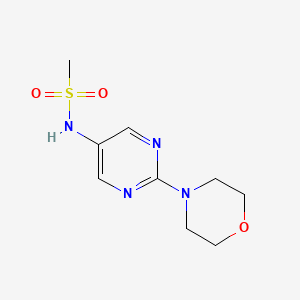

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-3-31-20-6-4-5-18(15-20)16-25-24(30)14-13-23-27-26-22-12-11-21(28-29(22)23)19-9-7-17(2)8-10-19/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBBAKVFCNDXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

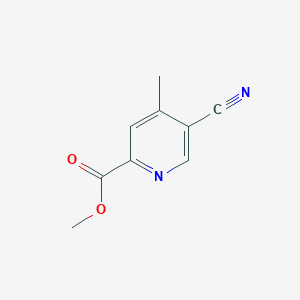

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)

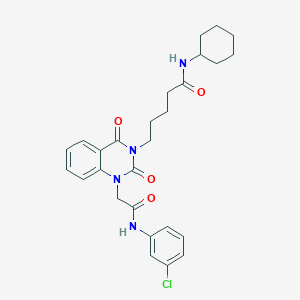

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)

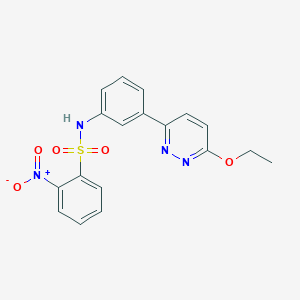

![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)

![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)

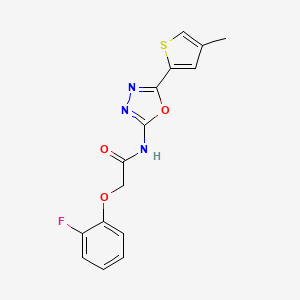

![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)